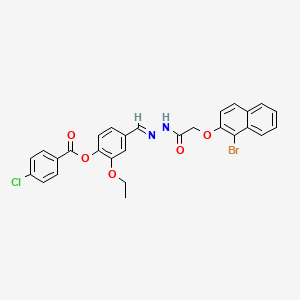
4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is a complex organic compound known for its unique structural properties This compound is characterized by the presence of multiple functional groups, including a naphthyl group, an ethoxy group, and a chlorobenzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate typically involves a multi-step process. The initial step often includes the preparation of the naphthyl ether intermediate. This is followed by the introduction of the carbohydrazonoyl group through a condensation reaction with an appropriate hydrazine derivative. The final step involves the esterification of the phenyl ring with 4-chlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine or amine derivatives.
Substitution: The presence of halogen and ether groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate
- 4-(2-(2-((1-BR-2-Naphthyl)oxy)butanoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate
Uniqueness
4-(2-(((1-BR-2-Naphthyl)oxy)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
767333-99-3 |
|---|---|
Fórmula molecular |
C28H22BrClN2O5 |
Peso molecular |
581.8 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C28H22BrClN2O5/c1-2-35-25-15-18(7-13-23(25)37-28(34)20-8-11-21(30)12-9-20)16-31-32-26(33)17-36-24-14-10-19-5-3-4-6-22(19)27(24)29/h3-16H,2,17H2,1H3,(H,32,33)/b31-16+ |
Clave InChI |
NNYLMYKDFJDKBY-WCMJOSRZSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)OC(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)OC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083362.png)
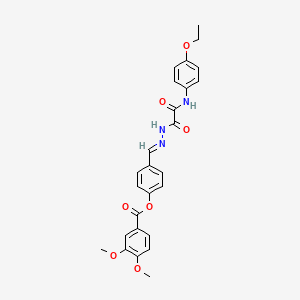
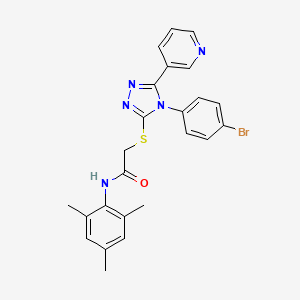
![2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15083386.png)

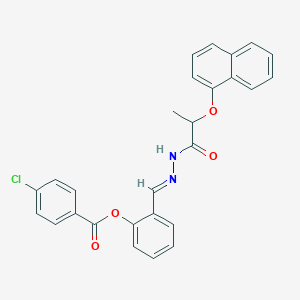
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083395.png)

![N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15083410.png)
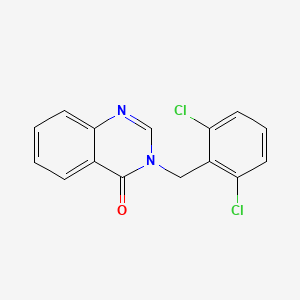
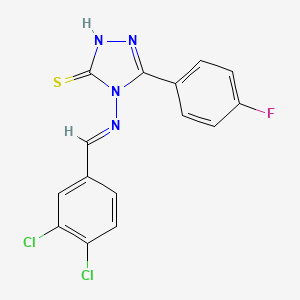
![Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083431.png)
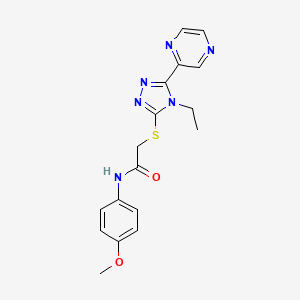
![N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide](/img/structure/B15083457.png)
